3-[2-(4-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine
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Description
The compound “3-[2-(4-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine” is a complex organic molecule that contains several functional groups and structural features. It includes a piperidine ring, a pyrazole ring, a fluorophenyl group, and a carbonyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazole rings, as well as the fluorophenyl and carbonyl groups. The spatial arrangement of these groups could have significant effects on the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. For instance, the carbonyl group could undergo nucleophilic addition reactions, and the pyrazole ring could potentially participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Future Directions
The development of new drugs often involves the synthesis and testing of a wide variety of structurally similar compounds. Therefore, future research could involve synthesizing derivatives of this compound and testing their biological activity. Additionally, further studies could be conducted to determine the compound’s mechanism of action and safety profile .
Properties
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-21-13-16(11-20-21)18(23)22-10-2-3-15(12-22)5-4-14-6-8-17(19)9-7-14/h6-9,11,13,15H,2-5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGDKAAKVLSCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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